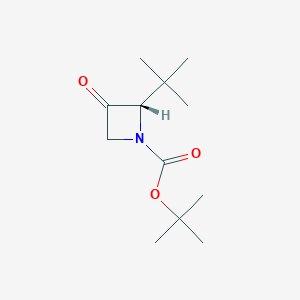

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is a chiral molecule that has been synthesized and studied in various research contexts. While the provided data does not directly mention this specific compound, it does include related compounds with similar tert-butyl and carboxylate groups, which can provide insights into the chemical behavior and properties of tert-butyl azetidine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the use of L-alanine and other amino acids as starting materials, leading to the formation of chiral auxiliaries and cyclic amino acid esters. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its enantiomers were obtained by resolution with O,O'-dibenzoyltartaric acid . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . These methods suggest that the synthesis of tert-butyl azetidine derivatives could also involve amino acid precursors and resolution of enantiomers or intramolecular cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized and found to have a similar bicyclo[2.2.2]octane structure . These findings suggest that tert-butyl azetidine derivatives may also exhibit complex bicyclic structures with multiple functional groups.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various transformations. For instance, the compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used in dipeptide synthesis and underwent oxidative coupling and alkylation reactions with high enantiomeric and diastereoselectivities . This indicates that tert-butyl azetidine derivatives could potentially participate in similar stereoselective reactions, serving as intermediates in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and synthesis outcomes. Strong O-H...O=C hydrogen bonds were observed in the crystal structures of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form, indicating the potential for hydrogen bonding in tert-butyl azetidine derivatives as well . The presence of tert-butyl groups and carboxylate esters in these compounds suggests that they may exhibit significant steric hindrance and could influence the solubility and reactivity of the molecules.

科学的研究の応用

Kinetic Resolution and Enantioselective Synthesis

The chemical compound tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate has been implicated in various scientific research studies focusing on kinetic resolution and enantioselective synthesis. For example, it has been used in the kinetic resolution of racemic carboxylic acids through L-histidine-derived sulfonamide-induced enantioselective esterification reactions, achieving high asymmetric induction. This process is significant for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science (Ishihara et al., 2008).

Asymmetric Synthesis of Amines

The compound also finds application in the synthesis of amines. N-tert-Butanesulfinyl imines, for example, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. These imines, prepared from tert-butanesulfinamide, activate for the addition of various nucleophiles, facilitating the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols (Ellman et al., 2002).

Metabolic Engineering for Biofuel Production

In another innovative application, the principles of metabolic engineering have been applied to cyanobacteria for the production of 1-butanol from carbon dioxide. This approach transfers a modified CoA-dependent 1-butanol production pathway into cyanobacteria, demonstrating the potential of using microbial systems for the sustainable production of biofuels and chemicals directly from CO2, showcasing an environmentally friendly alternative to traditional chemical synthesis (Lan & Liao, 2011).

Catalysis and Organic Synthesis

Furthermore, this compound plays a role in catalysis and organic synthesis. For instance, its use in the mild and nonreversible tert-butylation of alcohols and phenols underpins novel synthetic methodologies that allow for the efficient functionalization of molecules with sensitive groups, thus expanding the toolbox available for organic synthesis and material science (Fandrick et al., 2021).

Safety and Hazards

Tert-butyl compounds can be hazardous. They are flammable and can cause serious eye irritation . Inhalation can be harmful and may cause respiratory irritation, drowsiness, or dizziness . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment .

特性

IUPAC Name |

tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)9-8(14)7-13(9)10(15)16-12(4,5)6/h9H,7H2,1-6H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXATWATUNFFAS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)